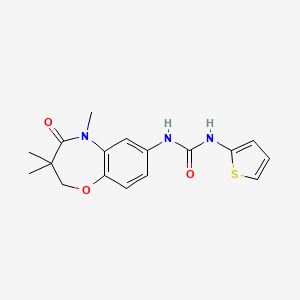

3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea

Description

The compound 3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea features a benzoxazepine core substituted with three methyl groups and an oxo moiety at the 4-position. A urea linker connects the benzoxazepine to a thiophen-2-yl group. Benzoxazepines are heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-7-6-11(9-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDMSQPOHJHERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)urea is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure combines a thiophene ring with a benzoxazepine core, contributing to its diverse biological activities. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.42 g/mol. The compound features a complex arrangement of functional groups that influence its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O3S |

| Molecular Weight | 345.42 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Studies have shown promising results in the inhibition of cancer cell proliferation.

- Antimicrobial Properties : The compound has demonstrated effectiveness against specific bacterial strains.

- Anti-inflammatory Effects : Preliminary data suggest potential in reducing inflammation markers.

The mechanism of action involves the interaction of the compound with specific biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways leading to its observed biological effects. For instance:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Binding : It may bind to receptors that play critical roles in inflammatory responses.

Anticancer Activity

A study evaluated the anticancer properties of related compounds within the same class. The findings indicated that these compounds could effectively reduce tumor growth in vitro and in vivo models.

| Study Reference | Compound Tested | Result |

|---|---|---|

| 3-(thiophen-2-yl)-1-(...) | Significant reduction in cell viability in cancer lines | |

| Similar benzoxazepine derivatives | Induced apoptosis in human cancer cells |

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed its potential against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

Anti-inflammatory Effects

In a model of induced inflammation, the compound exhibited a notable decrease in pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

Comparison with Similar Compounds

Benzofuran-Pyrimidine Urea/Thiourea Derivatives (Compounds 4a-d, 5a-d)

Structural Features :

- Core: Benzofuran-pyrimidine hybrid.

- Substituents: Thiophen-2-yl and substituted benzofuran groups.

- Urea/thiourea linkers.

Comparison :

- Synthesis: Prepared via condensation of thiophene-containing propenones with urea/thiourea in ethanolic KOH .

- Activity : Benzofuran-pyrimidine derivatives are hypothesized to exhibit antimicrobial or kinase inhibitory activity due to their planar aromatic systems. However, the benzoxazepine core in the target compound may offer better conformational flexibility for receptor binding.

Tetrahydrobenzo[b]thiophene Urea Derivatives (Compounds 7a-d)

Structural Features :

- Core: Tetrahydrobenzo[b]thiophene.

- Substituents: Cyano, benzoyl hydrazones, and ester groups.

Comparison :

- Steric Effects : The tetrahydrobenzo[b]thiophene core is less rigid than the benzoxazepine, possibly affecting binding specificity.

Trifluoromethylphenyl Urea Derivatives (Compound 3d)

Structural Features :

- Core: Coumarin-thiazole hybrid.

- Substituents: Trifluoromethylphenyl, complex thiazole-piperazine side chains.

Comparison :

- Molecular Weight : 3d has a high molecular weight (788.3 g/mol), likely reducing bioavailability compared to the target compound (estimated ~400 g/mol) .

- Functional Groups : The trifluoromethyl group enhances hydrophobicity, while the coumarin moiety may impart fluorescence. The target compound’s simpler structure offers synthetic accessibility.

Triazine-Triazole Urea Derivatives

Structural Features :

- Core: Triazine.

- Substituents: Triazole, phenyl urea.

Comparison :

- Applications : Triazines are common in herbicides, suggesting divergent applications from the target compound’s likely pharmacological focus.

Benzoxazepine Benzamide Derivatives (BF38395, BI81799)

Structural Features :

- Core: Benzoxazepine (same as the target compound).

- Substituents: tert-Butyl benzamide (BF38395), trifluoromethyl benzamide (BI81799).

Comparison :

- Linker Differences : Amide (benzamides) vs. urea (target compound). Urea’s higher acidity and hydrogen-bonding capacity may improve target engagement .

Key Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis is undefined in evidence, but analogs like benzofuran-pyrimidines use condensation reactions , while triazine derivatives employ multicomponent coupling .

- Structural Determinants :

- Benzoxazepine vs. Benzofuran : The benzoxazepine’s rigidity may enhance target selectivity over benzofuran’s planar system.

- Urea vs. Amide : Urea’s hydrogen-bonding capacity is superior for polar interactions.

- Thiophene vs. Trifluoromethyl : Thiophene balances lipophilicity and π-stacking, while CF3 groups enhance hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.